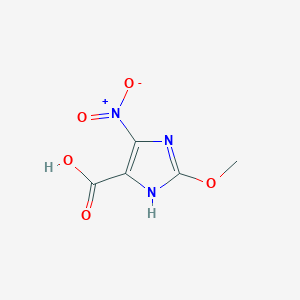
3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a type of sulfonamide derivative that has shown promising results in various research studies.
Mécanisme D'action
The mechanism of action of 3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)- involves the inhibition of specific enzymes and proteins. For example, the compound has been reported to inhibit carbonic anhydrase by binding to its active site, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition leads to a decrease in the pH of the intracellular environment, which can affect various physiological processes. Similarly, the compound has been reported to inhibit histone deacetylase, which plays a crucial role in gene expression. Inhibition of this enzyme can lead to changes in gene expression, which can have significant effects on cell function and physiology.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)- depend on the specific enzyme or protein that it inhibits. For example, inhibition of carbonic anhydrase can lead to a decrease in the pH of the intracellular environment, which can affect various physiological processes such as respiration and acid-base balance. Inhibition of histone deacetylase can lead to changes in gene expression, which can affect various cellular processes such as differentiation, proliferation, and apoptosis. The compound has also been reported to exhibit anti-inflammatory and anti-angiogenic effects, which can have significant implications in various pathological conditions.
Avantages Et Limitations Des Expériences En Laboratoire
3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)- has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in high yield and purity. It has also shown promising results in various research studies, making it an attractive compound for further investigation. However, the compound also has some limitations. It can be toxic at high concentrations, making it challenging to work with in certain experimental conditions. Additionally, the compound has limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on 3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)-. One potential direction is to investigate its potential as a therapeutic agent in various pathological conditions, including cancer, inflammation, and angiogenesis. Another direction is to explore its mechanism of action in more detail, including its interactions with specific enzymes and proteins. Additionally, further optimization of the synthesis method can improve the efficiency and scalability of the process, making the compound more accessible for research and development. Finally, investigating the structure-activity relationship of the compound can lead to the development of more potent and selective inhibitors of specific enzymes and proteins.
Conclusion
In conclusion, 3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)- is a promising compound with potential applications in drug discovery and development. Its inhibition of specific enzymes and proteins has shown promising results in various research studies, making it an attractive compound for further investigation. However, its toxicity and limited solubility in water are significant limitations that need to be addressed. Further research on the compound's potential therapeutic applications, mechanism of action, and optimization of the synthesis method can lead to the development of new and effective drugs for various pathological conditions.
Méthodes De Synthèse
The synthesis of 3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)- involves the reaction between 3-pyridinesulfonamide and 3,4-dichloroaniline in the presence of a suitable catalyst. The reaction is carried out under specific conditions, including temperature, pressure, and reaction time, to obtain the desired product with high yield and purity. The synthesis method has been optimized in various research studies to improve the efficiency and scalability of the process.
Applications De Recherche Scientifique
3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)- has shown potential applications in drug discovery and development. It has been reported to exhibit inhibitory activity against various enzymes and proteins, including carbonic anhydrase, histone deacetylase, and tyrosine kinases. These enzymes and proteins play crucial roles in various physiological and pathological processes, making them attractive targets for drug development. The compound has also shown promising results in cancer research, where it has been reported to induce apoptosis and inhibit cell proliferation in cancer cells.
Propriétés
Numéro CAS |
52158-14-2 |
|---|---|
Nom du produit |
3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)- |
Formule moléculaire |
C11H9Cl2N3O2S |
Poids moléculaire |
318.2 g/mol |
Nom IUPAC |
4-(3,4-dichloroanilino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H9Cl2N3O2S/c12-8-2-1-7(5-9(8)13)16-10-3-4-15-6-11(10)19(14,17)18/h1-6H,(H,15,16)(H2,14,17,18) |
Clé InChI |
DVXSPCIJCSAKDJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NC2=C(C=NC=C2)S(=O)(=O)N)Cl)Cl |
SMILES canonique |
C1=CC(=C(C=C1NC2=C(C=NC=C2)S(=O)(=O)N)Cl)Cl |
Autres numéros CAS |
52158-14-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester](/img/structure/B186271.png)
![5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B186273.png)

![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B186278.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide](/img/structure/B186279.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B186280.png)
![4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B186281.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide](/img/structure/B186282.png)
![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B186283.png)
![2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186285.png)
![2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186288.png)